7-(Trifluoromethyl)naphthalen-1-ol
Overview
Description
7-(Trifluoromethyl)naphthalen-1-ol is a chemical compound with the CAS Number: 33533-46-9. Its molecular weight is 212.17 and its molecular formula is C11H7F3O . It is a solid substance stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for 7-(Trifluoromethyl)naphthalen-1-ol is 1S/C11H7F3O/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h1-6,15H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The specific chemical reactions involving 7-(Trifluoromethyl)naphthalen-1-ol are not available in the search results .Physical And Chemical Properties Analysis
7-(Trifluoromethyl)naphthalen-1-ol is a solid substance stored in an inert atmosphere at 2-8°C . The exact boiling point, melting point, and density are not available in the search results .Scientific Research Applications
Electrochemical Behavior and Synthesis
- Electrochemical Properties : A study on the electrochemical behavior of acid orange 7 revealed insights into the mechanistic details and intermediate structure of its electrochemical oxidation and reduction. This includes the formation of derivatives from acid orange 7, such as 1-amino-4-(phenylsulfonyl)naphthalen-2-ol (Momeni & Nematollahi, 2017).
Environmental Applications
- Pollutant Removal : A study focused on the efficient removal of naphthalene-2-ol, a biologically recalcitrant pollutant, from dye wastewater using solvent extraction. The research evaluated various extractants and optimized conditions for maximum extraction efficiency (Shao et al., 2016).
Sensor Technology
- Fluoride Ion Sensing : A naphthalene-based chemosensor was developed for the naked eye detection of fluoride ions. The sensing mechanism was studied through spectroscopic techniques, showing the potential for selective ion sensing (Vijayakumar et al., 2020).
Optical and Electronic Properties
- Nonlinear Optical Properties : The nonlinear optical properties of certain naphthalene derivatives, including their potential applications in optoelectronics and photonics, were analyzed. This includes the study of parameters like the nonlinear refractive index and absorption coefficient (Sreenath et al., 2018).
Synthetic Chemistry Applications
- Synthesis of Unsymmetrical Ethers : Research on the synthesis of unsymmetrical ether derivatives from naphthalene-2-ol sulfides highlights advancements in the field of synthetic chemistry and potential applications for these compounds (Islam et al., 2015).
Materials Science
- Functional Naphthalene Diimides : A comprehensive review of naphthalene diimides (NDIs) covers their applications in supramolecular chemistry, sensors, and molecular switching devices, highlighting their significance in material science (Kobaisi et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-(trifluoromethyl)naphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h1-6,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXBXFHKYFGTOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297143 | |
Record name | 7-(Trifluoromethyl)-1-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001297143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33533-46-9 | |
Record name | 7-(Trifluoromethyl)-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33533-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Trifluoromethyl)-1-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001297143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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